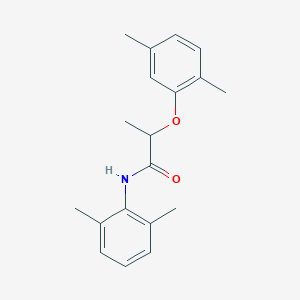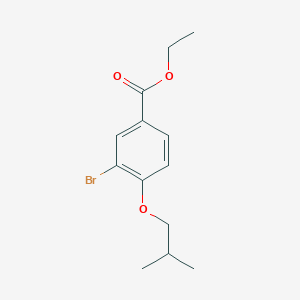![molecular formula C16H22N2O2S B250122 N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B250122.png)
N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide, also known as CMCT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide involves the formation of a covalent bond between the thiol group of the cysteine residue in one protein and the carbonyl group of N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide. This covalent bond disrupts the protein-protein interaction, leading to the inhibition of the biological process that the interaction is involved in.
Biochemical and Physiological Effects:
N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide has been shown to have a wide range of biochemical and physiological effects. For example, N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide has been shown to inhibit the growth of cancer cells, making it a potential anti-cancer agent. Additionally, N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
实验室实验的优点和局限性
One of the primary advantages of using N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide in lab experiments is its selectivity for specific protein-protein interactions. This selectivity allows researchers to study specific biological processes in detail. However, one of the limitations of using N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide. One potential direction is the development of more selective and less toxic derivatives of N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide. Additionally, N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide could be used in the development of new drugs for the treatment of various diseases, including cancer and inflammatory diseases. Finally, N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide could be used in the study of other biological processes beyond protein-protein interactions, such as protein-DNA interactions.
合成方法
The synthesis of N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide involves the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by the reaction with cyclohexylmethylamine and ammonium thiocyanate. The resulting product is then purified to obtain N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide in its pure form. This synthesis method has been extensively studied and optimized, making it a reliable and efficient method for producing N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide.
科学研究应用
N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide is in the study of protein-protein interactions. N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide has been shown to selectively disrupt the interaction between two specific proteins, making it a valuable tool for studying protein-protein interactions in various biological processes.
属性
分子式 |
C16H22N2O2S |
|---|---|
分子量 |
306.4 g/mol |
IUPAC 名称 |
N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide |
InChI |
InChI=1S/C16H22N2O2S/c1-18(12-8-4-3-5-9-12)16(21)17-15(19)13-10-6-7-11-14(13)20-2/h6-7,10-12H,3-5,8-9H2,1-2H3,(H,17,19,21) |
InChI 键 |
MYDMMQVCULOHKK-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1)C(=S)NC(=O)C2=CC=CC=C2OC |
规范 SMILES |
CN(C1CCCCC1)C(=S)NC(=O)C2=CC=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-{[4-(2-methoxyethoxy)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B250041.png)




![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-phenylbutanamide](/img/structure/B250049.png)


![2-[(cyclopropylcarbonyl)amino]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B250056.png)
![ethyl 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]benzoate](/img/structure/B250057.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B250059.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-propoxybenzamide](/img/structure/B250062.png)
![5-{2-[(4-Ethoxyanilino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B250063.png)